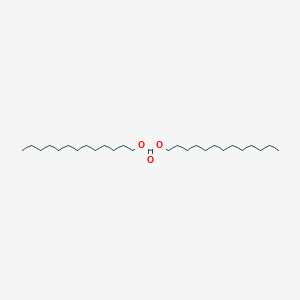
Bis(tridecan-1-yl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tridecan-1-yl) carbonate, also known as BTC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a long-chain carbonate ester that can be synthesized through various methods.
Mecanismo De Acción
Bis(tridecan-1-yl) carbonate is a long-chain carbonate ester that can interact with biological membranes. It has been shown to increase the fluidity of cell membranes and enhance the permeability of drugs across cell membranes. Bis(tridecan-1-yl) carbonate can also interact with proteins and enzymes, altering their activity and function.
Efectos Bioquímicos Y Fisiológicos
Bis(tridecan-1-yl) carbonate has been shown to have a low toxicity and is not mutagenic or carcinogenic. It has been shown to have antioxidant properties and can protect against oxidative stress. Bis(tridecan-1-yl) carbonate has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(tridecan-1-yl) carbonate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity and does not interfere with biological assays. However, Bis(tridecan-1-yl) carbonate has limited solubility in water and may require the use of organic solvents for certain experiments.
Direcciones Futuras
There are several future directions for the study of Bis(tridecan-1-yl) carbonate. It has potential applications in drug delivery systems, as well as in the production of polymers and lubricants. Further research is needed to determine the optimal conditions for the synthesis and purification of Bis(tridecan-1-yl) carbonate. The interaction of Bis(tridecan-1-yl) carbonate with biological membranes, proteins, and enzymes should also be studied in more detail to better understand its mechanism of action. Finally, the potential toxicity and environmental impact of Bis(tridecan-1-yl) carbonate should be investigated to ensure its safe use.
Métodos De Síntesis
Bis(tridecan-1-yl) carbonate can be synthesized through the reaction of tridecanol with phosgene. The reaction produces Bis(tridecan-1-yl) carbonate and hydrogen chloride gas. The purity of Bis(tridecan-1-yl) carbonate can be improved through distillation and recrystallization. Other methods for synthesizing Bis(tridecan-1-yl) carbonate include the reaction of tridecanol with dimethyl carbonate and the reaction of tridecanol with diethyl carbonate.
Aplicaciones Científicas De Investigación
Bis(tridecan-1-yl) carbonate has been studied extensively in scientific research due to its unique properties. It has been used as a solvent in various chemical reactions, as a lubricant in metalworking, and as a plasticizer in polymer production. Bis(tridecan-1-yl) carbonate has also been studied for its potential use in drug delivery systems, as it has been shown to have a high affinity for certain drugs and can enhance their solubility and bioavailability.
Propiedades
Número CAS |
13784-55-9 |
|---|---|
Nombre del producto |
Bis(tridecan-1-yl) carbonate |
Fórmula molecular |
C27H54O3 |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
ditridecyl carbonate |
InChI |
InChI=1S/C27H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-27(28)30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
Clave InChI |
GKVQWKKFAVIRMY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCC |
Otros números CAS |
13784-55-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



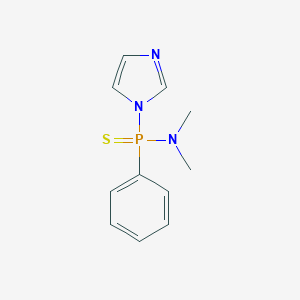

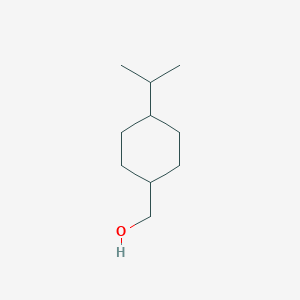
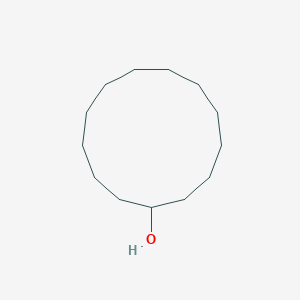

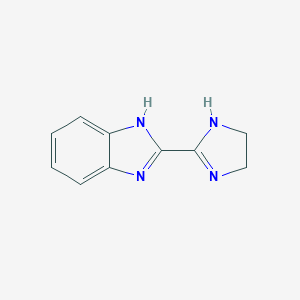
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)
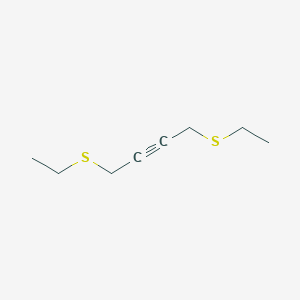
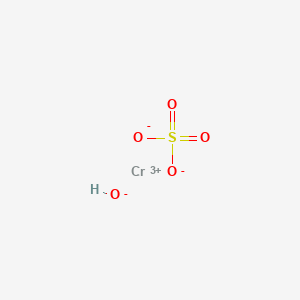
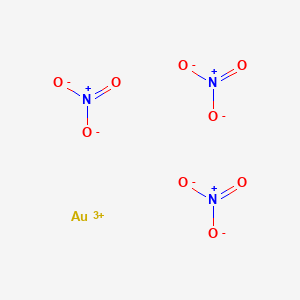
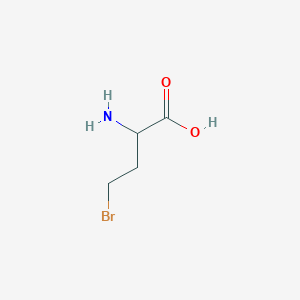
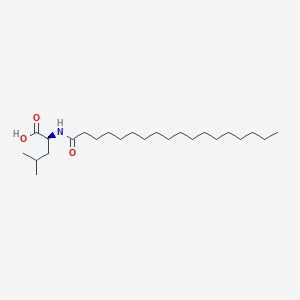
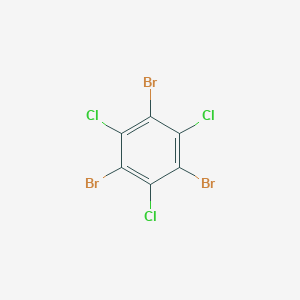
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)